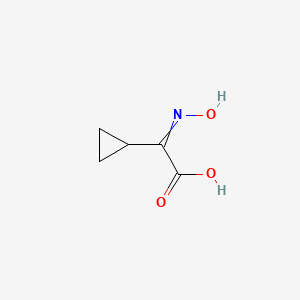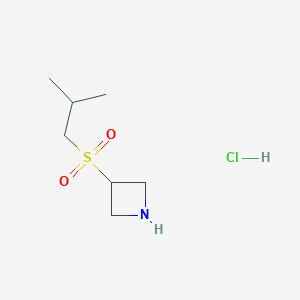
2-Cyclopropyl-2-(hydroxyimino)acetic acid
Vue d'ensemble
Description
“2-Cyclopropyl-2-(hydroxyimino)acetic acid” is a chemical compound with the molecular formula C5H7NO3 . It is a type of organic compound that contains a cyclopropyl group, which is a three-membered carbon ring, and a hydroxyimino group, which consists of a hydroxyl group (-OH) and an imino group (=NH) .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-2-(hydroxyimino)acetic acid” consists of a cyclopropyl group, a hydroxyimino group, and an acetic acid group . The molecular weight of this compound is 129.11 g/mol .Applications De Recherche Scientifique
Environmental Contaminant Analysis
Research into artificial sweeteners, akin to structural or functional analogs of 2-Cyclopropyl-2-(hydroxyimino)acetic acid, has identified them as emerging environmental contaminants. Analytical methods, such as liquid chromatography coupled with mass spectrometry, have been developed for their detection in water samples, underscoring the importance of monitoring synthetic compounds in aquatic ecosystems (Lange, Scheurer, & Brauch, 2012).
Biotechnological Applications
In biotechnology, compounds structurally related to 2-Cyclopropyl-2-(hydroxyimino)acetic acid are explored for their potential in producing valuable chemicals from biomass. Lactic acid, for example, serves as a precursor to several chemicals through both chemical and biotechnological routes, illustrating the compound's role in green chemistry and sustainable production processes (Gao, Ma, & Xu, 2011).
Organic Acids in Industry
The review of organic acids, such as acetic and lactic acids, in industrial cleaning highlights their efficacy in removing formation damage and dissolution in oil and gas operations. This indicates the broader applicability of organic acids, including those similar to 2-Cyclopropyl-2-(hydroxyimino)acetic acid, in enhancing performance and safety in industrial processes (Alhamad et al., 2020).
Antioxidant Activity and Health Implications
The exploration of hydroxycinnamic acids and their derivatives in determining antioxidant activity provides insight into the health implications of compounds with antioxidative properties. These studies suggest potential therapeutic applications in managing oxidative stress-related diseases, which could extend to compounds like 2-Cyclopropyl-2-(hydroxyimino)acetic acid (Razzaghi-Asl et al., 2013).
Propriétés
IUPAC Name |
2-cyclopropyl-2-hydroxyiminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-5(8)4(6-9)3-1-2-3/h3,9H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMGZOVZUSJJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(hydroxyimino)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1403641.png)
![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)
